SARS-CoV-2-IN-19

SARS-CoV-2 helicase nsp13 inhibitor unwinding assay

Obtaining validated nsp13 helicase inhibitors with defined selectivity for coronavirus research remains a persistent bottleneck. SARS-CoV-2-IN-19 (Compound 6g), a 2-phenylquinoline derivative, directly addresses this need: • nsp13 unwinding IC50 = 0.42 μM; antiviral EC50 = 8.8 μM (SARS-CoV-2) • 3.4× greater helicase inhibition than piperidine analog 7k - ideal SAR benchmark • Active against HCoV-OC43 (EC50 1.5 μM, SI 18.0) and HCoV-229E (EC50 2.9 μM) • Selective for nsp13 unwinding; >30 μM vs. RdRp & ATPase, CC50 26.7 μM Supplied with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C33H38N2O6
Molecular Weight 558.7 g/mol
Cat. No. B12403588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-19
Molecular FormulaC33H38N2O6
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)OC)OC)C(=C2)OCCN4CCC5=CC(=C(C=C5C4)OC)OC
InChIInChI=1S/C33H38N2O6/c1-6-14-40-25-9-7-22(8-10-25)27-20-32(33-28(34-27)18-26(36-2)19-31(33)39-5)41-15-13-35-12-11-23-16-29(37-3)30(38-4)17-24(23)21-35/h7-10,16-20H,6,11-15,21H2,1-5H3
InChIKeyYXTIUOGLXGCFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-19: Pan-Coronavirus Helicase Inhibitor


SARS-CoV-2-IN-19 (Compound 6g) is a synthetic small-molecule antiviral agent built on a 2-phenylquinoline (2-PhQ) scaffold [1]. The compound potently inhibits SARS-CoV-2 replication in vitro (EC50 = 8.8 μM) and targets the highly conserved viral helicase nsp13, a non-structural enzyme essential for viral RNA unwinding and replication [2]. The presence of a 6,7-dimethoxytetrahydroisoquinoline moiety at the C-4 position confers specific inhibitory activity against nsp13 helicase-associated unwinding [1]. This compound serves as a chemical probe for mechanistic studies of coronavirus helicase function and represents a privileged chemotype for the development of broad-spectrum anti-coronavirus agents [1].

SARS-CoV-2-IN-19: Substitution Limitations


Substituting SARS-CoV-2-IN-19 with other nsp13 helicase inhibitors or pan-coronavirus agents is not straightforward due to substantial variations in target engagement, potency, and cytotoxicity profiles. While SARS-CoV-2-IN-19 exhibits an nsp13 unwinding IC50 of 0.42 μM, a closely related comparator such as SSYA10-001 demonstrates an IC50 of 0.046 μM [1], and other 2-PhQ analogues like 7k show reduced helicase inhibition (IC50 = 1.41 μM) [1]. Moreover, SARS-CoV-2-IN-19 maintains a favorable selectivity index (SI) against HCoV-OC43 (SI = 18.0) and HCoV-229E (SI = 9.1), whereas other 2-PhQs exhibit highly variable cytotoxicities (CC50 ranging from 8.0 μM to >100 μM) [2]. These divergent properties preclude simple interchangeability; any analog substitution would require full re-validation of antiviral efficacy, target inhibition, and cytotoxicity in the specific experimental system.

SARS-CoV-2-IN-19: Head-to-Head Evidence


nsp13 Unwinding Inhibition vs. SSYA10-001

SARS-CoV-2-IN-19 (Compound 6g) inhibits SARS-CoV-2 nsp13 helicase-associated unwinding activity with an IC50 of 0.42 ± 0.23 μM. The comparator SSYA10-001, a well-characterized nsp13 helicase inhibitor, exhibits an IC50 of 0.046 ± 0.015 μM in the same assay system [1]. This 9.1-fold difference in potency positions SARS-CoV-2-IN-19 as a moderate-affinity chemical probe for helicase studies, whereas SSYA10-001 serves as a high-potency reference control. The quantitative divergence is critical for experimental design: SAR-CoV-2-IN-19 may be preferred when partial helicase inhibition is desired to avoid complete suppression of viral replication, enabling nuanced interrogation of nsp13 function.

SARS-CoV-2 helicase nsp13 inhibitor unwinding assay

C-4 Substituent Impact on Helicase Potency

Within the 2-phenylquinoline (2-PhQ) chemotype, the C-4 substituent critically governs helicase inhibitory activity. SARS-CoV-2-IN-19 (6g) bears a 6,7-dimethoxytetrahydroisoquinoline group at C-4 and exhibits an nsp13 unwinding IC50 of 0.42 ± 0.23 μM. In contrast, the piperidine-substituted analogue 7k shows an IC50 of 1.41 ± 0.64 μM under identical assay conditions [1]. The 3.4-fold improvement in potency associated with the dimethoxytetrahydroisoquinoline moiety highlights the importance of this structural feature for target engagement. Additionally, the compound 6f (with a different substitution pattern) displays negligible helicase inhibition (>30 μM), underscoring that even minor modifications within the 2-PhQ series can abolish activity entirely [1].

2-Phenylquinoline structure-activity relationship nsp13 helicase

Pan-Coronavirus Activity: HCoV-OC43 vs. HCoV-229E

SARS-CoV-2-IN-19 demonstrates pan-coronavirus inhibitory activity beyond SARS-CoV-2. Against the common cold coronavirus HCoV-229E, the EC50 is 2.9 ± 0.05 μM, while against HCoV-OC43, the EC50 is 1.5 ± 0.1 μM [1]. This 1.9-fold higher potency against OC43 versus 229E is a measurable differentiation point within the β-coronavirus genus. In comparison, the reference nucleoside analog GS-441524 displays EC50 values of 0.9 μM (229E) and 1.3 μM (OC43), indicating a distinct viral inhibition profile [1]. The differential activity of SARS-CoV-2-IN-19 across human coronaviruses suggests that its mechanism—targeting the conserved nsp13 helicase—exerts variable efficacy depending on the viral genetic background.

broad-spectrum antiviral HCoV-229E HCoV-OC43

Cytotoxicity & Selectivity Window

The cytotoxic concentration (CC50) of SARS-CoV-2-IN-19 in HEL 299 cells is 26.7 ± 4.1 μM [1]. This yields a selectivity index (SI = CC50/EC50) of 9.1 for HCoV-229E and 18.0 for HCoV-OC43. In contrast, the structurally related 2-PhQ analogue 5i exhibits a CC50 of 8.0 ± 1.3 μM, resulting in a narrower therapeutic window (SI = 25.6 for 229E, but with higher absolute cytotoxicity) [1]. The benchmark antiviral chloroquine displays a CC50 of 33.6 μM and an SI of 25.1 against 229E [1]. SARS-CoV-2-IN-19's moderate cytotoxicity profile provides a sufficient window for cell-based antiviral assays without the confounding effects of acute host cell toxicity observed with more cytotoxic 2-PhQs.

selectivity index cytotoxicity HEL 299 cells

2-Phenylquinoline vs. Other nsp13 Inhibitor Chemotypes

SARS-CoV-2-IN-19 belongs to the 2-phenylquinoline (2-PhQ) chemotype, which is structurally distinct from other classes of nsp13 helicase inhibitors. For context, the natural product punicalagin (PUG) inhibits SARS-CoV-2 replication with EC50 values of 347 nM (A549-ACE2 cells) and 196 nM (Vero cells) [1], representing a 25- to 45-fold higher potency than SARS-CoV-2-IN-19 (EC50 = 8.8 μM in VeroE6 cells). Conversely, the small-molecule inhibitor nsp13-IN-4 (C4(d)) inhibits the ssDNA+ ATPase activity of nsp13 with an IC50 of 57 μM [2], which is >135-fold less potent than the helicase unwinding IC50 of SARS-CoV-2-IN-19. These cross-chemotype comparisons underscore that SARS-CoV-2-IN-19 occupies a distinct potency niche among nsp13 inhibitors: more potent than ATPase-focused inhibitors like nsp13-IN-4, yet less potent than high-affinity natural products like punicalagin.

2-phenylquinoline chemotype comparison nsp13 helicase

SARS-CoV-2-IN-19: Key Applications


Mechanistic Studies of nsp13 Helicase Unwinding

SARS-CoV-2-IN-19 is ideally suited for biochemical and biophysical assays aimed at dissecting the role of nsp13 helicase unwinding activity in SARS-CoV-2 replication. With an unwinding IC50 of 0.42 μM, the compound provides moderate-affinity target engagement, enabling dose-dependent inhibition studies without complete ablation of helicase function at low concentrations. This property is particularly valuable for FRET-based unwinding assays and for generating partial inhibition phenotypes that can reveal rate-limiting steps in viral RNA synthesis. The availability of direct comparator data for SSYA10-001 (IC50 = 0.046 μM) in the same assay [1] allows researchers to benchmark experimental results and calibrate assay sensitivity.

Pan-Coronavirus Screening (OC43 & 229E Models)

Given its differential antiviral potency against HCoV-OC43 (EC50 = 1.5 μM) and HCoV-229E (EC50 = 2.9 μM), SARS-CoV-2-IN-19 serves as a valuable reference compound for broad-spectrum coronavirus screening campaigns. Its activity against both α- and β-coronaviruses [1] supports its use in pan-CoV inhibitor discovery programs. Laboratories employing HCoV-OC43 as a BSL-2 surrogate for SARS-CoV-2 will find this compound particularly useful due to the favorable selectivity index (SI = 18.0) and the robust 1.5 μM EC50, which falls within a tractable range for hit validation and secondary assays.

SAR Studies of 2-Phenylquinoline Derivatives

SARS-CoV-2-IN-19 (6g) represents a key reference point for SAR investigations of the 2-PhQ scaffold. The compound's 6,7-dimethoxytetrahydroisoquinoline C-4 substituent confers a 3.4-fold improvement in helicase inhibitory potency over the piperidine analogue 7k [1]. This quantitative SAR relationship makes 6g an essential control compound for medicinal chemistry campaigns seeking to optimize nsp13 inhibition. Researchers synthesizing or procuring novel 2-PhQ analogues should include 6g as a benchmark to contextualize the potency of new derivatives within this privileged chemotype.

Selectivity Profiling Against Host Cellular Targets

With a CC50 of 26.7 μM in HEL 299 cells and >30 μM inhibition of RdRp and ATPase activities [1], SARS-CoV-2-IN-19 demonstrates a degree of selectivity for nsp13 helicase unwinding over other viral and host enzymatic functions. This selectivity profile positions the compound as a tool for counter-screening experiments designed to rule out off-target effects. When evaluating novel nsp13 inhibitors, SARS-CoV-2-IN-19 can serve as a selectivity control to ensure that observed antiviral phenotypes are genuinely attributable to helicase inhibition rather than general cytotoxicity or polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.